![molecular formula C10H11N5O2 B2674139 ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate CAS No. 1087648-36-9](/img/structure/B2674139.png)

ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories . They are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR and mass spectrometry are commonly used to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

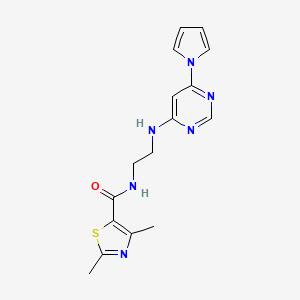

Pyrazine derivatives can undergo various chemical reactions. For instance, a Suzuki cross-coupling reaction has been used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using various computational methods. For example, reactivity parameters like frontier molecular orbitals (FMOs), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) can be calculated and discussed .

科学的研究の応用

Antimicrobial Activity

A study by Hassan (2013) reports on the synthesis of various pyrazoline and pyrazole derivatives, including compounds similar to ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate. These compounds were evaluated for their antimicrobial activity against a range of bacteria and fungi. The findings indicated significant performance for certain compounds, suggesting potential applications in combating microbial infections (Hassan, 2013).

Chemical Synthesis and Characterization

Farghaly and Gomha (2011) described the synthesis of novel ethyl derivatives, including structures similar to the compound . These compounds were characterized using various analytical techniques, highlighting their potential in diverse chemical applications (Farghaly & Gomha, 2011).

Coordination Polymers and Frameworks

A 2016 study by Hu et al. involved synthesizing isomeric compounds related to ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate. These compounds were used as ligands to react with transition-metal ions, resulting in the formation of coordination polymers and frameworks. This research could have implications for the development of novel materials and molecular architectures (Hu et al., 2016).

Dye Synthesis and Properties

Bailey (1977) explored the condensation of ethyl derivatives with aldehydes and acid chlorides, leading to the formation of azamethine dyes. This study discussed the synthesis methods and absorption properties of these dyes, suggesting potential applications in the dye and pigments industry (Bailey, 1977).

Structural Studies and Biological Importance

Fettouhi et al. (1996) conducted a crystallographic study on a structurally related ester, which has relevance in heterocyclic chemistry and potential applications in designing antiviral agents. This work underscores the biological and environmental significance of such compounds (Fettouhi et al., 1996).

Marine Fungal Compounds

Wu et al. (2010) isolated new compounds from marine fungus, which included derivatives similar to ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate. This research highlights the diversity of chemical compounds that can be sourced from marine organisms (Wu et al., 2010).

作用機序

The mechanism of action of a compound depends on its structure and the biological target it interacts with. Pyrazine derivatives have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-2-17-9(16)5-8-13-10(15-14-8)7-6-11-3-4-12-7/h3-4,6H,2,5H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVPPOYMAZYQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NN1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine](/img/structure/B2674056.png)

![3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2674060.png)

![2-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2674061.png)

![N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674063.png)

![Ethyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2674067.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/no-structure.png)

![dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2674079.png)